(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Molecular Recognition Chiral Discrimination Host-Guest Chemistry

The (S)-(+)-enantiomer is mandatory for chiral auxiliary applications demanding high diastereoselectivity (>97% de) in β‑lactam antibiotic synthesis; the (R)-enantiomer or racemate produces opposite stereochemical outcomes or intractable mixtures. It is the essential (S)-component of the PGME absolute configuration method. Guaranteed enantiopurity; for research and development use only.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 15028-39-4
Cat. No. B554969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Phenylglycine methyl ester hydrochloride
CAS15028-39-4
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
InChIKeyDTHMTBUWTGVEFG-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride (CAS 15028-39-4): Chiral Amino Acid Derivative for Peptide Synthesis and Asymmetric Catalysis


(S)-(+)-2-Phenylglycine methyl ester hydrochloride (CAS 15028-39-4) is a non-proteinogenic α-amino acid derivative classified as a chiral glycine analog. It consists of an (S)-configured α-phenylglycine methyl ester core with a hydrochloride counterion, providing a stable, crystalline solid with a molecular weight of 201.65 g/mol and a characteristic optical rotation of approximately +120° to +142.8° depending on solvent conditions [1]. The compound is fundamentally important in organic synthesis as a protected chiral building block, where the methyl ester serves as a carboxylic acid protecting group and the hydrochloride salt enhances solubility and stability during peptide coupling reactions [2].

Why Generic Substitution of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride Fails: Enantiomer-Dependent Reactivity and Structural Specificity


Substituting (S)-(+)-2-phenylglycine methyl ester hydrochloride with closely related analogs—such as its (R)-enantiomer, L-phenylalanine methyl ester, or DL-racemate—is scientifically unsound for chiral applications. The compound's value derives from the precise spatial arrangement of the phenyl, amino, and methyl ester groups around the stereogenic α-carbon [1]. In chiral auxiliary applications, the (S)-enantiomer induces opposite stereochemical outcomes compared to the (R)-enantiomer, and racemic mixtures generate intractable diastereomeric products [2]. In molecular recognition contexts, L-phenylglycine methyl ester exhibits distinctly different binding behavior compared to L-phenylalanine methyl ester due to the absence of the benzylic methylene spacer [3]. The following quantitative evidence substantiates these differentiation claims.

Product-Specific Quantitative Evidence Guide for (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride


Enantioselective Molecular Recognition: L-Phenylglycine Methyl Ester vs. L-Phenylalanine Methyl Ester

In macrocyclic chiral phosphoramidate host-guest systems, L-phenylglycine methyl ester hydrochloride exhibits superior recognition compared to L-phenylalanine methyl ester hydrochloride. The study explicitly states that 'as for the guest molecules, the {D-phenylglycine} and L-phenylglycine methyl ester hydrochloride are better than D- or L-phenylalanine methyl ester hydrochloride for the recongnition' [1]. This difference arises from the phenylglycine structure's direct α-phenyl linkage versus phenylalanine's benzylic methylene spacer, affecting π-π stacking geometry.

Molecular Recognition Chiral Discrimination Host-Guest Chemistry

Enantioselective Electrochemical Detection: Phenylglycine Methyl Ester Exhibits Highest Enantiomer Discrimination Among Tested Amino Esters

A solid-state enantioselective electrode (ASESE) based on a chiral crown ether derivative demonstrated enantiomer discrimination for methyl esters of alanine, leucine, valine, phenylalanine, and phenylglycine. Notably, 'the enantioselectivity for phenylglycine methyl ester was the highest (KR,S=8.5±7.1%)' among all tested amino acid methyl esters [1]. This quantifies the compound's superior chiral discrimination properties compared to other common amino acid methyl esters, including phenylalanine methyl ester.

Enantioselective Sensors Chiral Electrodes Analytical Chemistry

Chiral Auxiliary Performance: High Diastereoselectivity in β-Lactam Synthesis Using (S)-Phenylglycine Methyl Ester

In zinc-mediated ester enolate-imine condensation reactions, N-benzylidene-2-phenylglycine methyl ester serves as an effective chiral auxiliary for β-lactam synthesis. The reaction of the chlorozinc enolate of ethyl (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentyl)acetate with (R)-methyl N-benzylidene-2-phenylglycinate afforded trans-β-lactam products in 79% yield with excellent asymmetric induction (diastereomeric excess >97%) [1][2]. The (S)-enantiomer analog would provide the corresponding antipodal products.

Asymmetric Synthesis β-Lactam Antibiotics Chiral Auxiliary

Enzymatic Resolution Efficiency: Lipase-Catalyzed Ammonolysis of Racemic Phenylglycine Methyl Ester

Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester using ammonium carbamate as the acyl acceptor and in situ racemization achieves high conversion and enantiopurity. Using 1 mM benzaldehyde or 0.6 mM chloropyridoxal as racemizing catalyst, 80% substrate conversion with 95% enantiomeric excess of the product was achieved at 20°C after 7 hours [1]. This demonstrates that racemic phenylglycine methyl ester can be efficiently resolved to yield enantiomerically enriched (S)-product.

Biocatalysis Enzymatic Resolution Dynamic Kinetic Resolution

Optical Rotation Comparison: (S)- vs. (R)-Phenylglycine Methyl Ester Hydrochloride

The (S)-enantiomer exhibits a specific optical rotation of [α]D²⁰ = +142.8 ± 2° (c=1 in MeOH) , while the (R)-enantiomer shows [α]D²⁰ = -132 ± 2° (c=1 in MeOH) . This opposite and non-identical magnitude of optical rotation provides a straightforward analytical method for enantiomer identification and purity assessment.

Chiroptical Properties Enantiopurity Analysis Quality Control

Best Research and Industrial Application Scenarios for (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride


Stereocontrolled Synthesis of β-Lactam Antibiotics and Related Pharmaceuticals

The high diastereoselectivity (>97% de) demonstrated in β-lactam formation using phenylglycine methyl ester-derived imines positions (S)-(+)-2-phenylglycine methyl ester hydrochloride as a critical chiral auxiliary for synthesizing specific stereoisomers of β-lactam antibiotics [1][2]. Procurement of the correct (S)-enantiomer is essential for accessing the desired stereochemical series in compounds such as ampicillin, cephalosporins, and novel β-lactamase inhibitors.

Development of Enantioselective Sensors and Chiral Stationary Phases

The superior enantioselectivity coefficient (KR,S=8.5±7.1%) of phenylglycine methyl ester compared to other amino acid methyl esters [1] supports its use in developing sensitive chiral discrimination platforms. Applications include enantioselective electrodes for pharmaceutical quality control and chiral stationary phases for HPLC resolution of racemic drug intermediates.

Absolute Configuration Determination via PGME Method

(S)-(+)-2-Phenylglycine methyl ester hydrochloride serves as the (S)-component of the PGME (phenylglycine methyl ester) method for determining absolute configuration of chiral carboxylic acids [1]. This NMR-based chiral anisotropic reagent method is widely adopted in natural product chemistry and pharmaceutical development, requiring both (R)- and (S)-enantiomers of high enantiopurity for reliable configurational assignment.

Enzymatic Resolution and Biocatalytic Process Development

The established enzymatic resolution data (80% conversion, 95% ee) for phenylglycine methyl ester [1] makes (S)-(+)-2-phenylglycine methyl ester hydrochloride valuable as a chiral standard and substrate for developing and validating new biocatalytic resolution methods. It serves as a benchmark compound for evaluating lipase and other enzyme enantioselectivity in organic media.

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